molecular formula C10H6N2OS B048097 Thiazolo[5,4-h]isoquinolin-2(1H)-one CAS No. 120546-70-5

Thiazolo[5,4-h]isoquinolin-2(1H)-one

Cat. No. B048097
M. Wt: 202.23 g/mol
InChI Key: OESRPZVDCPNWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[5,4-h]isoquinolin-2(1H)-one is a heterocyclic compound that has gained significant attention due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism Of Action

Thiazolo[5,4-h]isoquinolin-2(1H)-one exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling and the development of cancer. Thiazolo[5,4-h]isoquinolin-2(1H)-one has also been shown to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which can lead to cell death in cancer cells.

Biochemical And Physiological Effects

Studies have shown that thiazolo[5,4-h]isoquinolin-2(1H)-one has a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Thiazolo[5,4-h]isoquinolin-2(1H)-one has also been shown to inhibit the growth and proliferation of bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.

Advantages And Limitations For Lab Experiments

Thiazolo[5,4-h]isoquinolin-2(1H)-one has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to have high yields and purity. Additionally, this compound has been extensively studied for its mechanism of action and potential therapeutic applications. However, there are also limitations to using thiazolo[5,4-h]isoquinolin-2(1H)-one in laboratory experiments. For example, this compound can be toxic to cells at high concentrations, and its effects on normal cells are not well understood.

Future Directions

There are several future directions for the study of thiazolo[5,4-h]isoquinolin-2(1H)-one. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Another direction is to investigate its effects on normal cells and to determine its safety profile. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing thiazolo[5,4-h]isoquinolin-2(1H)-one, which could facilitate its use in laboratory experiments and potential clinical applications.

Synthesis Methods

Thiazolo[5,4-h]isoquinolin-2(1H)-one can be synthesized using different methods, including cyclization of 2-(2-aminophenyl)thiazole-4-carboxylic acid with orthoester and dehydrating agent, as well as using cyclization of 2-(2-aminophenyl)thiazole-4-carboxylic acid with acetic anhydride and phosphorus pentoxide. Another method involves the reaction of 2-(2-aminophenyl)thiazole-4-carboxylic acid with hydrazine hydrate and acetic anhydride. These methods have been used to produce thiazolo[5,4-h]isoquinolin-2(1H)-one with high yields and purity.

Scientific Research Applications

Thiazolo[5,4-h]isoquinolin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antibacterial, and antifungal properties. Studies have also shown that thiazolo[5,4-h]isoquinolin-2(1H)-one can inhibit the activity of certain enzymes, such as tyrosine kinase, which are involved in the development and progression of cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

120546-70-5

Product Name

Thiazolo[5,4-h]isoquinolin-2(1H)-one

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

1H-[1,3]thiazolo[5,4-h]isoquinolin-2-one

InChI

InChI=1S/C10H6N2OS/c13-10-12-9-7-5-11-4-3-6(7)1-2-8(9)14-10/h1-5H,(H,12,13)

InChI Key

OESRPZVDCPNWTK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1C=CN=C3)NC(=O)S2

Canonical SMILES

C1=CC2=C(C3=C1C=CN=C3)NC(=O)S2

synonyms

Thiazolo[5,4-h]isoquinolin-2(1H)-one (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.